2-Chloromethyl-benzooxazol-5-ylamine
Overview
Description
2-Chloromethyl-benzooxazol-5-ylamine is an organic compound with the molecular formula C8H7ClN2O. It is a derivative of benzooxazole, characterized by the presence of a chloromethyl group at the second position and an amine group at the fifth position of the benzooxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-benzooxazol-5-ylamine typically involves the chloromethylation of benzooxazole derivatives. One common method is the reaction of benzooxazole with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting intermediate is then subjected to amination to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-benzooxazol-5-ylamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine results in the formation of a corresponding amine derivative, while oxidation can yield various oxidized products .
Scientific Research Applications
2-Chloromethyl-benzooxazol-5-ylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloromethyl-benzooxazol-5-ylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-benzooxazol-5-ylamine: Lacks the chloromethyl group, resulting in different reactivity and applications.
2-Chloromethyl-benzimidazol-5-ylamine: Similar structure but with a benzimidazole ring instead of benzooxazole, leading to different chemical properties.
2-Chloromethyl-benzothiazol-5-ylamine:
Uniqueness
2-Chloromethyl-benzooxazol-5-ylamine is unique due to the presence of both a chloromethyl and an amine group on the benzooxazole ring.
Properties
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNJFRTXVPYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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